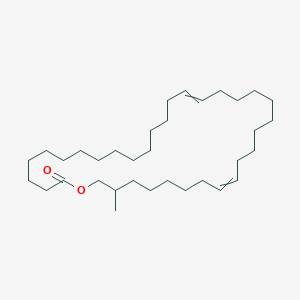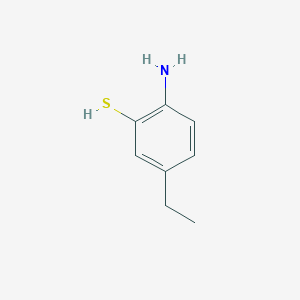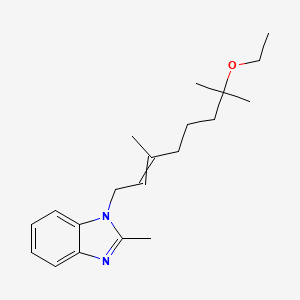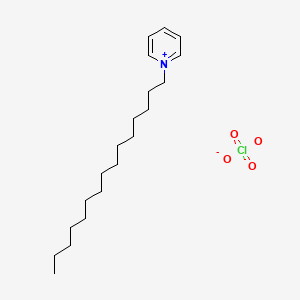
1,1'-(Decane-1,10-diyl)bis(4-methylpiperazine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is a chemical compound characterized by the presence of two 4-methylpiperazine groups connected by a decane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) typically involves the reaction of decane-1,10-diyl dichloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine).
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted derivatives with new functional groups attached to the piperazine nitrogen atoms.
科学的研究の応用
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium): Similar structure but with quinolinium groups instead of piperazine.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Different functional groups but similar decane backbone.
Uniqueness: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is unique due to its specific combination of piperazine rings and decane linker, which imparts distinct chemical and biological properties
特性
CAS番号 |
94678-03-2 |
|---|---|
分子式 |
C20H42N4 |
分子量 |
338.6 g/mol |
IUPAC名 |
1-methyl-4-[10-(4-methylpiperazin-1-yl)decyl]piperazine |
InChI |
InChI=1S/C20H42N4/c1-21-13-17-23(18-14-21)11-9-7-5-3-4-6-8-10-12-24-19-15-22(2)16-20-24/h3-20H2,1-2H3 |
InChIキー |
HROXODDMDNVCPV-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCCCCCCCCN2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)

![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)

![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)

![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)





